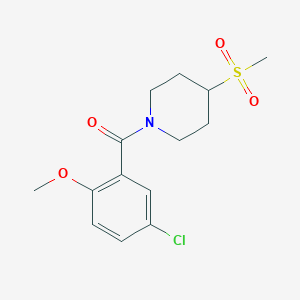

1-(5-CHLORO-2-METHOXYBENZOYL)-4-METHANESULFONYLPIPERIDINE

Description

1-(5-Chloro-2-Methoxybenzoyl)-4-Methanesulfonylpiperidine is a synthetic organic compound featuring a piperidine core substituted with a methanesulfonyl group at the 4-position and a 5-chloro-2-methoxybenzoyl moiety at the 1-position. This structure combines sulfonyl and benzoyl functionalities, which are common in bioactive molecules targeting neurological and inflammatory pathways. The compound’s design likely aims to modulate receptor interactions, particularly given the structural resemblance to histamine H3 antagonists described in patent literature .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c1-20-13-4-3-10(15)9-12(13)14(17)16-7-5-11(6-8-16)21(2,18)19/h3-4,9,11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSIZDMZXISIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of 5-chloro-2-methoxybenzoyl chloride: This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic substitution: The resulting 5-chloro-2-methoxybenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(5-chloro-2-methoxybenzoyl)piperidine.

Sulfonylation: Finally, the 1-(5-chloro-2-methoxybenzoyl)piperidine is treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine to yield 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, allowing for the introduction of various substituents. Common reagents for these reactions include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Scientific Research Applications

Pharmacological Studies

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine has shown promise in pharmacological research, particularly as a potential therapeutic agent. Its structural features suggest activity against various biological targets, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression. Research has focused on its effects on specific cancer cell lines, demonstrating cytotoxicity at certain concentrations.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.

Case Studies

Several case studies illustrate the practical applications of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects in vitro | Significant reduction in cell viability of breast cancer cell lines after treatment with the compound. |

| Study 2 | Investigate anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |

| Study 3 | Assess pharmacokinetics in animal models | Favorable absorption and distribution profiles, indicating potential for oral bioavailability. |

Synthetic Pathways

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine involves several steps, which are crucial for its application in research:

- Step 1 : Formation of the benzoyl moiety through acylation reactions.

- Step 2 : Introduction of the methanesulfonyl group via sulfonylation processes.

- Step 3 : Final assembly into the piperidine framework, ensuring the correct stereochemistry is achieved.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a class of 1-(heterocyclic-carbonyl)-4-substituted piperidines. Below is a comparison with related derivatives, focusing on structural variations and their pharmacological implications:

Structural and Functional Insights

- The chloro and methoxy groups may influence solubility and selectivity .

- Substituent at 4-Position : Methanesulfonyl (mesyl) groups are less electron-withdrawing than trifluoromethanesulfonyl (triflyl) groups but improve metabolic stability compared to alkoxy or alkyl substituents. This balance may optimize pharmacokinetics while retaining target engagement.

Pharmacological and Physicochemical Data

- Synthetic Accessibility : Methanesulfonyl substitution simplifies synthesis relative to triflyl or cyclopropyl groups, reducing production costs.

Research Findings and Limitations

- Crystallographic Analysis : Tools like SHELX and WinGX are critical for resolving the compound’s crystal structure, confirming substituent geometry and intermolecular interactions.

- Gaps in Data: No peer-reviewed studies specifically on this compound were identified in the provided evidence. Pharmacodynamic and safety profiles remain uncharacterized.

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

- Chemical Name : 1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine

- Molecular Formula : C18H20ClNO5S

- CAS Number : 1448121-80-9

- Molecular Weight : 373.87 g/mol

The biological activity of this compound is largely attributed to its interactions with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation and apoptosis.

- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing downstream signaling cascades.

Anticancer Properties

Several studies have evaluated the anticancer potential of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine. Notably:

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (human lung cancer) and L1210 (mouse leukemia) cells.

- The compound's IC50 values indicated potent inhibition of cell proliferation, with values reported in the nanomolar range for certain cancer types .

Table 1: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(5-Chloro-2-Methoxybenzoyl)-4-Methanesulfonylpiperidine | A549 (Lung) | 0.46 ± 0.02 |

| 1-(5-Chloro-2-Methoxybenzoyl)-4-Methanesulfonylpiperidine | L1210 (Leukemia) | <10 |

Case Studies and Research Findings

- Study on Apoptosis Induction : A recent study highlighted the ability of the compound to induce apoptosis in A549 cells through mitochondrial pathways. The treatment resulted in decreased levels of Bcl-2 (anti-apoptotic protein) and increased levels of Bax (pro-apoptotic protein), alongside activation of caspase-3 .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways, suggesting its potential use as a therapeutic agent in cancer treatment.

- Synergistic Effects : In combination therapy studies, this compound demonstrated synergistic effects when used alongside conventional chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic: What are the recommended synthetic protocols for 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine?

Answer:

Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and benzoylation at the 1-position. For example:

- Sulfonylation : React 4-methylpiperidine with methanesulfonyl chloride under basic conditions (e.g., sodium carbonate, pH 9) in methanol .

- Benzoylation : Use 5-chloro-2-methoxybenzoyl chloride with the sulfonylated intermediate in a nucleophilic acyl substitution reaction. Monitor progress via TLC and purify using recrystallization (methanol/water) .

- Optimization : Adjust solvent polarity (e.g., n-hexane/EtOAc gradients) and reaction time to improve yields (75–84% typical for analogous compounds) .

Advanced: How can researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound?

Answer:

Contradictions in NMR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Multi-spectral validation : Cross-reference H-NMR, C-NMR, and LC-MS to confirm assignments. For example, methanesulfonyl groups typically show H-NMR signals near δ 3.0–3.3 ppm, while aromatic protons from the benzoyl moiety appear at δ 6.8–7.5 ppm .

- X-ray crystallography : Resolve ambiguities via single-crystal diffraction, as demonstrated for structurally similar piperidine derivatives .

- Control experiments : Compare with synthesized analogs (e.g., 4-isopropylbenzoyl variants) to isolate substituent effects .

Basic: What chromatographic methods ensure purity analysis of this compound?

Answer:

Reverse-phase HPLC with UV detection (254 nm) is standard. Example conditions:

- Mobile phase : Methanol/buffer (65:35), where the buffer is sodium acetate (pH 4.6) with sodium 1-octanesulfonate for ion-pairing .

- System suitability : Validate using retention time consistency (e.g., ~13 minutes) and peak area ≥95% .

- Alternative : Use ammonium acetate (pH 6.5) buffers for improved resolution of polar byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on modifying substituents to probe biological activity:

- Benzoyl ring : Introduce halogens (e.g., fluoro at para positions) or methoxy groups to assess electronic effects on receptor binding .

- Sulfonyl group : Replace methanesulfonyl with aryl sulfonates (e.g., 4-bromophenyl) to evaluate steric vs. electronic contributions .

- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. For antibacterial studies, use MIC assays with Gram-positive/negative strains .

Basic: What safety protocols are critical during synthesis?

Answer:

- Waste management : Segregate halogenated byproducts (e.g., bromomethyl intermediates) and dispose via licensed hazardous waste contractors .

- Reaction controls : Use inert atmospheres (N) for sulfonylation to prevent side reactions. Monitor exothermic steps (e.g., acyl chloride additions) with cooling baths .

- Personal protective equipment (PPE) : Wear acid-resistant gloves and goggles when handling methanesulfonyl chloride .

Advanced: What strategies resolve low crystallinity in X-ray studies of this compound?

Answer:

- Co-crystallization : Add small-molecule additives (e.g., triethylamine) to promote crystal lattice formation .

- Solvent screening : Test high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation. Methanol/water mixtures (9:1) are effective for sulfonamide derivatives .

- Twinned data correction : Use SHELXL or similar software for refining problematic datasets, as applied to sulfonyl-piperidine analogs .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Light sensitivity : Expose to UV (254 nm) and analyze photodegradants using LC-MS .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (typically >150°C for sulfonamides) .

Advanced: How can computational modeling predict binding modes of this compound?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite with receptor structures (e.g., PDB entries). The methanesulfonyl group may interact with basic residues (e.g., lysine) via hydrogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets .

- QSAR models : Corinate Hammett σ values of substituents (e.g., Cl, OCH) with IC data from kinase assays .

Table 1: Key Spectral Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.